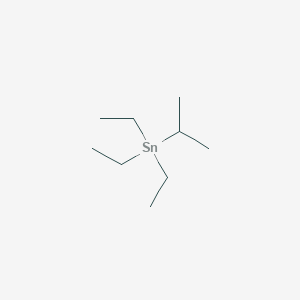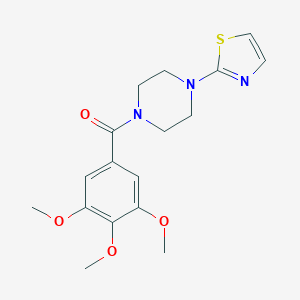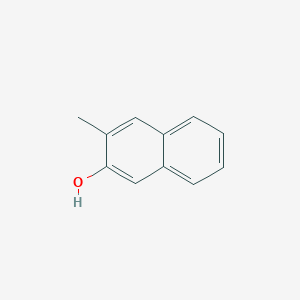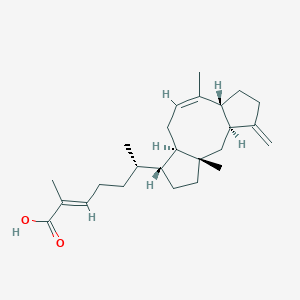
Ceroplasteric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ceroplasteric acid is a naturally occurring compound found in the resin of certain trees. It has gained attention in recent years due to its potential use in scientific research.
Mechanism Of Action
Ceroplasteric acid exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also activates certain signaling pathways that lead to cell death in cancer cells.
Biochemical And Physiological Effects
Ceroplasteric acid has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have anti-bacterial properties. It has also been found to have antioxidant effects and to reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of ceroplasteric acid is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its availability is limited due to the difficulty in obtaining it from natural sources. Additionally, its effects may vary depending on the source and purity of the compound.
Future Directions
Future research on ceroplasteric acid could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It could also be studied for its potential use in the development of anti-inflammatory and anti-tumor drugs. Further investigation into its mechanism of action and effects on different cell types could also provide valuable insights. Finally, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
Ceroplasteric acid is a promising natural compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable compound for further investigation. While its availability may be limited, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes. Future research could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its mechanism of action and effects on different cell types.
Synthesis Methods
Ceroplasteric acid can be extracted from the resin of trees such as Boswellia carterii and Boswellia sacra. The resin is collected and subjected to steam distillation to isolate the essential oil. The essential oil is then fractionated to obtain ceroplasteric acid.
Scientific Research Applications
Ceroplasteric acid has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
properties
CAS RN |
18681-22-6 |
|---|---|
Product Name |
Ceroplasteric acid |
Molecular Formula |
C25H38O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
InChI Key |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Canonical SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



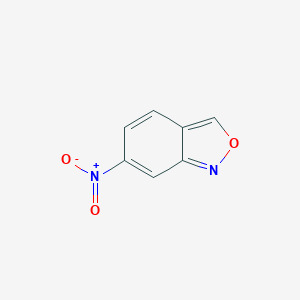
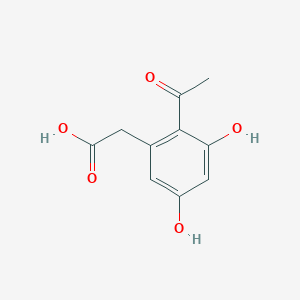
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
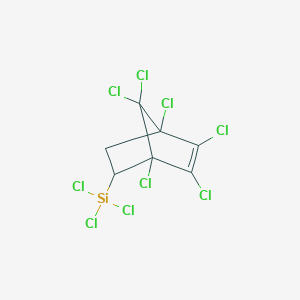
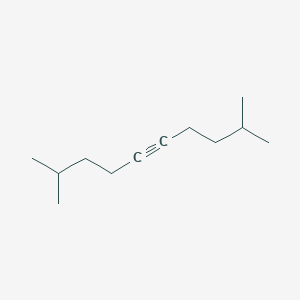
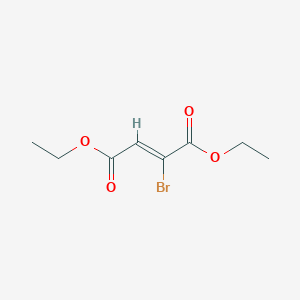
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
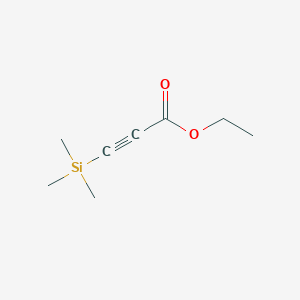
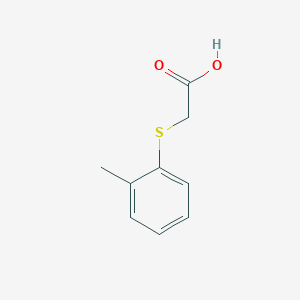
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)
